molecular formula C19H14ClNO2 B5792737 N-(4-chlorophenyl)-2-phenoxybenzamide

N-(4-chlorophenyl)-2-phenoxybenzamide

Cat. No.: B5792737
M. Wt: 323.8 g/mol
InChI Key: YFCJLRUIAXQFPU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-phenoxybenzamide is a synthetic organic compound with the molecular formula C26H18ClNO3 . This benzamide derivative features a phenoxy group and a chlorophenyl moiety, a structural pattern found in compounds with significant research interest. Researchers can utilize this chemical as a key intermediate or a core scaffold for the design and synthesis of novel bioactive molecules. While the specific biological profile of this compound is an area of active investigation, its structure is closely related to documented pharmacologically active compounds. Notably, structural analogs, such as N-benzyl-2-phenoxybenzamide derivatives, have been identified as potent modulators of the Prostaglandin E2 (PGE2) receptor and are being explored for potential applications in the research of cancers, inflammatory diseases, pain, and neurodegenerative conditions . Another related compound, benoxaprofen, a 2-(4-chlorophenyl) derivative, is a known inhibitor of acetyl-CoA acetyltransferase, although it was withdrawn from the market due to safety concerns . This highlights the importance of this structural motif in medicinal chemistry and the critical need for thorough investigation. The provided compound serves as a valuable tool for researchers in chemical biology and drug discovery. Potential applications include studying structure-activity relationships (SAR), exploring new mechanisms of action, and developing novel therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-14-10-12-15(13-11-14)21-19(22)17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCJLRUIAXQFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-phenoxybenzamide typically involves the reaction of 4-chloroaniline with 2-phenoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-chlorophenyl)-2-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl, NO2) enhance stability and intermolecular interactions (e.g., hydrogen bonding in crystal structures ).
  • Phenoxy vs.

Insecticidal Activity

  • This compound analogs: Pyridine-containing derivatives (e.g., compound 2 in ) exhibit 2–3× higher activity against cowpea aphids than acetamiprid, a commercial neonicotinoid .
  • Thiazole derivatives (e.g., ) show plant growth modulation (129.23% activity), suggesting divergent applications compared to insecticidal chlorophenyl-benzamides .

Antioxidant Potential

  • Hydroxamic acids with N-(4-chlorophenyl) groups (e.g., compounds 6–10 in ) demonstrate radical scavenging activity, contrasting with the agrochemical focus of phenoxybenzamides .

Physicochemical Properties

Fluorescence Behavior

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits optimal fluorescence at pH 5 and 25°C , with a detection limit (LOD) of 0.2691 mg·L<sup>−1</sup> . In contrast, hydroxy-substituted analogs (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide) lack significant fluorescence due to quenching by hydroxyl groups .

Crystallographic Features

  • Dihedral Angles : The angle between aromatic rings ranges from 20.02° (hydroxybenzamide ) to near-planar arrangements in methoxy derivatives, affecting packing efficiency and solubility.
  • Hydrogen Bonding : Hydroxybenzamides form S(6) motifs via N–H⋯O and C–H⋯O bonds, stabilizing 1D polymer chains , whereas bromo/nitro derivatives exhibit dimeric arrangements .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-phenoxybenzamide, and how are coupling reagents utilized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, carboxylic acid derivatives react with 4-chloroaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents. The reaction occurs at -50°C to minimize side reactions. Post-synthesis, purity is confirmed via IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic proton signals), and elemental analysis .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Key Techniques :

  • Spectroscopy : IR for amide bond confirmation, ¹H-NMR for structural elucidation.
  • Mass Spectrometry : High-resolution MS for molecular weight validation.
  • Fluorescence Spectroscopy : Used to study emission properties (λex = 340 nm, λem = 380 nm) and quantify parameters like LOD (0.2691 mg/L) and LOQ (0.898 mg/L) .

Q. How do environmental variables (pH, temperature) affect the fluorescence properties of this compound?

  • Optimization : Fluorescence intensity peaks at pH 5 and 25°C , with stability maintained over 24 hours. Solvent polarity (e.g., DMF vs. ethanol) and concentration (10⁻⁴–10⁻⁶ M) significantly impact emission intensity. These conditions are critical for designing fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?

  • Troubleshooting : Compare activation strategies (e.g., acyl chloride vs. carbodiimide-mediated coupling). For instance, DCC/HOBt at low temperatures reduces racemization. Validate purity via HPLC or TLC, and optimize reaction time/temperature gradients. Conflicting data may arise from incomplete activation or solvent impurities .

Q. What experimental designs are effective for screening antimicrobial activity of this compound?

  • Protocol : Use microdilution assays (e.g., broth dilution in 96-well plates) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values can be determined alongside cytotoxicity studies (e.g., MTT assays) to assess selectivity .

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase enzymes).
  • Molecular Dynamics (MD) : Simulate binding stability in physiological conditions .

Q. What strategies are employed to study the compound’s stability under stress conditions?

  • Degradation Studies : Expose to UV light , elevated temperatures (40–60°C), and acidic/alkaline buffers (pH 2–10). Monitor degradation via HPLC-MS. For example, fluorescence stability studies show no significant intensity loss over 24 hours at 25°C, suggesting robustness in short-term assays .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with receptors.
  • Fluorescence Quenching : Assess interactions with biomacromolecules (e.g., DNA, albumin).
  • Enzyme Inhibition Assays : Test activity against targets like cyclooxygenase or acetylcholinesterase .

Key Notes

  • Structural analogs (e.g., agrochemical derivatives in ) suggest broader applications but require validation for this specific compound.
  • Fluorescence properties make this compound suitable for bioimaging or sensor development , though further functionalization may be needed .

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